[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride

Catalog No.
S999229
CAS No.
1216563-75-5
M.F
C14H23ClN2O4S
M. Wt
350.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]me...

CAS Number

1216563-75-5

Product Name

[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride

IUPAC Name

[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]methanamine;hydrochloride

Molecular Formula

C14H23ClN2O4S

Molecular Weight

350.9 g/mol

InChI

InChI=1S/C14H22N2O4S.ClH/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-7-5-11(10-15)6-8-16;/h3-4,9,11H,5-8,10,15H2,1-2H3;1H

InChI Key

PDZIDLGPAOSHJC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN)OC.Cl
DMBMPS is an organic molecule with the chemical formula C16H24N2O4S.HCl. The molecule contains a benzenesulfonyl group, a piperidine ring, and two methoxy groups. It is commonly used as a building block for the synthesis of other bioactive compounds. The molecule was first synthesized in 2008 by researchers at the University of Bristol, UK.
DMBMPS appears as a white or off-white powder. It is sparingly soluble in water and soluble in organic solvents such as methanol and ethanol. It has a melting point of 230-232°C. The molecule has a high boiling point of 547.6°C and a high flashpoint of 398.6°C, making it less volatile and hazardous to handle in comparison to other organic compounds.
DMBMPS can be synthesized using various methods, including N-alkylation and acylation reactions. One of the most common methods involves the reaction between piperidine and 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of recrystallization steps.
DMBMPS can be characterized using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). These methods are useful for identifying the purity and structure of the compound, as well as for quantifying its concentration in a sample.
DMBMPS has shown promising biological properties, including antiviral, antitumor, and antibacterial activity. It has been shown to inhibit viral replication in vitro and in vivo, as well as to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to have potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
The toxicity and safety of DMBMPS in scientific experiments are of paramount importance. Several studies have investigated the toxicity of DMBMPS and found it to be a relatively safe compound. However, precautions should still be taken, and proper protective equipment should be worn when handling the compound.
DMBMPS has a wide range of applications in scientific experiments, including as a building block for the synthesis of other bioactive compounds, as an antiviral agent, as an antitumor agent, and as an antibacterial agent. It has also been used as a fluorescent probe for imaging and detection of biological molecules.
There is ongoing research focused on the biological activities and applications of DMBMPS. Researchers are exploring ways to optimize its synthesis, enhance its biological activity, and develop new applications for the compound in various fields of research and industry.
The potential implications of DMBMPS in various fields of research and industry are vast. In the biomedical field, it could be used as a drug candidate for the treatment of viral infections, cancer, and bacterial infections. In the nanotechnology field, it could be used as a fluorescent probe for imaging and detection of biological molecules. In the chemistry field, it could be used as a building block for the synthesis of other bioactive compounds. In the materials science field, it could be used as a precursor for the synthesis of functionalized polymers and materials.
Despite its potential applications, DMBMPS has limitations that need to be addressed. One of the limitations is the low solubility of the compound in water, which limits its biological activity. Another limitation is the lack of studies on its pharmacokinetics and pharmacodynamics, which are essential for its development as a drug candidate. Improving the solubility and understanding the pharmacokinetics and pharmacodynamics of DMBMPS are future directions that could enhance its potential in various fields of research and industry. Other future directions include exploring its potential as a redox-active molecule and as a catalyst in organic reactions.
In conclusion, DMBMPS is a molecule with immense potential in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed in this paper. Future research should focus on enhancing its biological activity, addressing its limitations, and exploring new applications in various fields of research and industry.

Dates

Modify: 2023-08-16

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